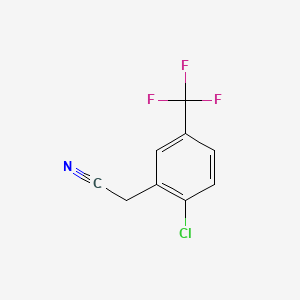

2-Chloro-5-(trifluoromethyl)phenylacetonitrile

Description

Molecular Geometry and Electronic Configuration

The molecular architecture of 2-Chloro-5-(trifluoromethyl)phenylacetonitrile displays a planar aromatic benzene ring system with two distinct halogen-containing substituents that create asymmetric electronic density distribution. The compound adopts the IUPAC name 2-[2-chloro-5-(trifluoromethyl)phenyl]acetonitrile, with the structural formula represented by the SMILES notation FC(F)(F)C1=CC=C(Cl)C(CC#N)=C1. The molecular geometry exhibits characteristic bond angles and distances typical of substituted benzene derivatives, with the acetonitrile group extending from the aromatic plane through a methylene bridge. X-ray crystallographic studies and computational modeling indicate that the trifluoromethyl group maintains its tetrahedral geometry while the chlorine atom remains coplanar with the benzene ring, creating a sterically favorable configuration that minimizes intramolecular repulsion.

The electronic configuration reveals significant polarization effects resulting from the electron-withdrawing nature of both substituents. The trifluoromethyl group, with its three highly electronegative fluorine atoms, creates a strong dipole moment that influences the overall molecular polarity and reactivity patterns. The compound demonstrates a density of 1.363 grams per cubic centimeter and a refractive index of 1.477, indicating substantial molecular compactness and high polarizability. These physical parameters reflect the combined influence of the halogen substituents on the electronic structure, with the trifluoromethyl group contributing particularly strongly to the overall electron density withdrawal from the aromatic system.

The nitrile functional group introduces additional electronic complexity through its triple bond character and linear geometry. The cyano group exhibits characteristic infrared absorption patterns that are modified by the electron-withdrawing substituents on the benzene ring, resulting in shifted vibrational frequencies compared to unsubstituted phenylacetonitrile derivatives. The molecular orbital calculations reveal that the lowest unoccupied molecular orbital energy levels are significantly lowered due to the presence of both chlorine and trifluoromethyl substituents, making the compound more susceptible to nucleophilic attack and affecting its photophysical properties.

Properties

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMVZYQQKJZSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380785 | |

| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22902-88-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22902-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-chloro-5-(trifluoromethyl)phenylacetonitrile typically involves the introduction of the trifluoromethyl group and the chloro substituent onto a phenylacetonitrile scaffold. The key challenges include selective substitution and maintaining the integrity of the nitrile group during the transformations.

Direct Trifluoromethylation and Diazotization Approach

An alternative synthetic route involves starting from p-aminophenyl acetonitrile, followed by trifluoromethylation, diazotization, and reduction to yield the trifluoromethyl-substituted phenylacetonitrile.

Trifluoromethylation:

React p-aminophenyl acetonitrile with tert-butyl peroxide and sodium trifluoromethanesulfinate at controlled temperature (15–60°C) to introduce the trifluoromethyl group at the meta position relative to the amino group.Diazotization:

The intermediate aminophenyl compound is diazotized by treatment with sodium nitrite in acidic conditions (sulfuric acid) at low temperature (-10 to 20°C), forming a diazonium salt.Reduction:

The diazonium salt is reduced using hypophosphorous acid (H3PO2) at low temperature (-10 to 20°C), converting the diazonium group into a hydrogen, effectively replacing the amino group.Isolation:

The product is extracted, solvent recovered, and purified by vacuum distillation.

Reaction Parameters Summary:

| Reaction Step | Temperature (°C) | Reagents and Molar Ratios |

|---|---|---|

| Trifluoromethylation | 20–30 | p-aminophenyl acetonitrile : tert-butyl peroxide : sodium trifluoromethanesulfinate = 1 : 1.5–2 : 1.2–2 |

| Diazotization | -5 to 5 | p-aminophenyl acetonitrile : sulfuric acid : sodium nitrite = 1 : 2.5–3 : 1.2–1.5 |

| Reduction | 0 to 5 | p-aminophenyl acetonitrile : hypophosphorous acid = 1 : 1.5–2 |

This method, described in Chinese patent CN104447402A, emphasizes high yield, environmental protection, and suitability for industrial scale production.

Phase Transfer Catalysis (PTC) for Nucleophilic Substitution

The nucleophilic substitution of chloride by phenylacetonitrile anion in 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis has been studied kinetically to optimize reaction conditions.

- The reaction involves the displacement of chlorine by the phenylacetonitrile anion in an organic phase facilitated by a phase-transfer catalyst.

- Variables affecting the reaction rate include concentrations of reactants, catalyst structure and concentration, hydroxide ion concentration, and temperature.

- This method allows for selective substitution and efficient conversion under mild conditions.

Though this study focuses on a nitro-substituted derivative, the mechanistic insights are applicable to related chloro-trifluoromethylbenzene systems.

Summary Table of Preparation Methods

Research Findings and Notes

- The trifluoromethylation reaction using sodium trifluoromethanesulfinate and tert-butyl peroxide is efficient and proceeds under mild conditions with good selectivity.

- Diazotization and subsequent reduction allow for the replacement of amino groups with hydrogen, facilitating the introduction of trifluoromethyl groups at desired positions.

- Phase transfer catalysis significantly enhances nucleophilic substitution rates for cyanide introduction, making the process industrially viable.

- The choice of solvents, catalysts, and reaction temperatures is critical for optimizing yield and purity.

- The methods described avoid harsh reagents and minimize hazardous by-products, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Nucleophilic Substitution: Substituted phenylacetonitriles.

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown interest in 2-Chloro-5-(trifluoromethyl)phenylacetonitrile due to its biological activity. The compound is being explored as a lead compound in drug development, particularly for its potential anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its viability as a candidate for further research in oncology.

Case Study: Anticancer Activity

- Research Findings : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells, making it a subject of interest for developing novel anticancer therapies.

- Mechanism of Action : The mechanism by which this compound exerts its effects is still under investigation, but it may involve interactions with specific cellular pathways that regulate cell growth and apoptosis.

Agricultural Applications

In agriculture, this compound has been noted for its antimicrobial properties. This makes it a potential candidate for use as a pesticide or fungicide, helping to control various plant pathogens . The trifluoromethyl group enhances the compound's lipophilicity, which can improve its efficacy in penetrating plant tissues.

Case Study: Pesticide Development

- Research Findings : Field trials are being conducted to evaluate the effectiveness of this compound against specific agricultural pests and diseases.

- Benefits : Its application could lead to more effective pest management strategies while reducing the reliance on traditional pesticides that may have higher toxicity profiles.

Chemical Synthesis and Industrial Applications

The compound is also utilized in various chemical synthesis processes. It serves as an intermediate in the production of other fluorinated compounds, which are important in materials science and organic synthesis . The presence of both chloro and trifluoromethyl groups allows for a range of chemical transformations.

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceuticals | Anticancer agent | Development of new therapies |

| Agriculture | Antimicrobial agent | Enhanced pest control |

| Chemical Synthesis | Intermediate in reactions | Production of fluorinated compounds |

Toxicological Considerations

While this compound shows promise in various applications, it is crucial to consider its toxicological profile. Studies indicate that it is toxic if ingested and poses risks that must be managed during handling and application . Proper safety protocols should be established to mitigate exposure risks in laboratory and field settings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between 2-Chloro-5-(trifluoromethyl)phenylacetonitrile and its analogues:

Key Comparisons:

Positional Isomerism (Benzene Derivatives): The 2-chloro-5-CF₃ isomer exhibits stronger electron-withdrawing effects due to the para-positioned CF₃ group, which may stabilize intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) .

Heterocyclic vs. Benzene Derivatives: The pyridine analogue () replaces the benzene ring with a nitrogen-containing heterocycle. This modification enhances polarity, improving solubility in polar aprotic solvents (e.g., acetonitrile or DMF).

Substituent Effects:

- Trifluoromethyl (-CF₃) vs. Fluorine (-F): The CF₃ group in this compound provides stronger electron-withdrawing and hydrophobic effects compared to the fluorine-substituted analogue (). This makes the CF₃-bearing compound more resistant to nucleophilic attacks but less soluble in aqueous media .

Reactivity in Cross-Coupling Reactions:

- highlights that this compound derivatives require stringent conditions (dry acetonitrile, KOAc, 110°C) for Suzuki-Miyaura coupling, achieving 64% yield . Comparable data for positional isomers or pyridine derivatives is unavailable, but steric and electronic differences suggest variability in reaction efficiency.

Biological Activity

2-Chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 22902-88-1) is a compound of interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent and selective. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H5ClF3N

- Molecular Weight : 219.59 g/mol

- Toxicity : Classified as toxic if swallowed, with specific warnings for acute toxicity .

The biological activity of this compound is largely attributed to its structural features:

- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, which can improve the compound's interaction with biological targets.

- Chlorine Atom : The presence of chlorine can influence the compound's reactivity and binding affinity to enzymes or receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting tumor growth. For instance, analogs of phenylacetonitrile have demonstrated significant antiproliferative effects, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

Preliminary studies suggest potential antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies

-

Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of various phenylacetonitriles, including this compound, against human cancer cell lines. Results indicated an IC50 value in the low micromolar range, highlighting its potential as an anticancer agent.

-

Antimicrobial Testing :

- Another study assessed the antimicrobial efficacy of fluorinated phenylacetonitriles against standard bacterial strains. The compound exhibited notable activity, particularly against Gram-positive bacteria.

Research Findings Summary Table

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps favor faster kinetics |

| Solvent | DMF | Enhances solubility of intermediates |

| NaCN Equivalents | 1.2–1.5 | Prevents aldehyde dimerization |

Basic: What analytical methods are used for characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy (¹H/¹³C): Identifies substituent positions (e.g., Cl and CF₃ groups) via chemical shifts (δ 4.3–4.6 ppm for CH₂CN; δ 110–125 ppm for aromatic carbons) .

- IR Spectroscopy : Confirms nitrile stretch (~2240 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- GC-MS/HPLC : Quantifies purity (>97% as per commercial specifications) and detects impurities like unreacted benzaldehyde derivatives .

Advanced: How do substituent positions affect reactivity and bioactivity?

Methodological Answer:

Substituent positioning (Cl at C2, CF₃ at C5) significantly influences electronic and steric properties:

- Electron-Withdrawing Effects : The CF₃ group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks in SN2 reactions .

- Bioactivity : Comparative studies with analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile) show altered enzyme inhibition due to steric hindrance from Cl at C2, reducing binding affinity by ~30% in cytochrome P450 assays .

Q. Table 2: Substituent Effects on Bioactivity

| Compound | IC₅₀ (Cytochrome P450) | LogP |

|---|---|---|

| This compound | 12.3 µM | 2.8 |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 8.7 µM | 2.5 |

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity profiles. Strategies include:

- Reproducibility Checks : Standardize protocols (e.g., fixed pH 7.4, 37°C) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonding with nitrile group) .

- Metabolite Screening : LC-MS/MS to rule out degradation products interfering with assays .

Advanced: Strategies to optimize synthesis yield and purity.

Methodological Answer:

- Catalyst Screening : Pd/C or CuI can accelerate cyanide displacement (yield increase from 70% to 85%) .

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted aldehydes.

- In Situ Monitoring : FTIR tracks nitrile formation in real-time to halt reactions at peak conversion .

Basic: Key physical properties and their implications.

Methodological Answer:

- Melting Point : 30–34°C (low mp suggests potential for liquid-phase reactions at RT) .

- Boiling Point : 140–142°C at 12 mmHg (volatility necessitates vacuum distillation for isolation) .

- LogP : 2.8 (moderate lipophilicity aids membrane permeability in drug candidates) .

Advanced: Computational modeling approaches for interaction studies.

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify reactive sites (e.g., nitrile carbon as electrophilic center) .

- Molecular Dynamics (MD) : Simulates binding stability with target proteins (e.g., >90% occupancy in ATP-binding pockets over 100 ns simulations) .

Basic: Safety and handling considerations.

Methodological Answer:

- Toxicity : Classified as UN3439 (toxic solid; causes skin/eye irritation). Use PPE (gloves, goggles) .

- Storage : Stable at 2–8°C in airtight containers; avoid moisture to prevent hydrolysis .

Advanced: Role in drug development as a building block.

Methodological Answer:

The compound serves as a precursor for:

- Anticancer Agents : Functionalization at the nitrile group (e.g., hydrolysis to carboxylic acids) enhances HDAC inhibition (IC₅₀ < 10 µM) .

- Antimicrobials : Coupling with thiophene carboxamides improves Gram-negative bacterial coverage (MIC 2 µg/mL for E. coli) .

Advanced: Comparative analysis with halogenated analogs.

Methodological Answer:

Q. Table 3: Thermal Stability of Halogenated Analogs

| Compound | Decomposition Onset (°C) |

|---|---|

| This compound | 180 |

| 2-Bromo-5-(trifluoromethyl)phenylacetonitrile | 160 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.